molecular formula C11H15NO2 B13562709 Ethyl 3-(2-aminophenyl)propanoate CAS No. 7116-43-0

Ethyl 3-(2-aminophenyl)propanoate

Cat. No.: B13562709
CAS No.: 7116-43-0
M. Wt: 193.24 g/mol
InChI Key: YDATWQWXAZIABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-aminophenyl)propanoate is an aromatic ester featuring a propanoate backbone substituted with a 2-aminophenyl group. Esters with aromatic and amino substituents are often intermediates in drug development, such as anticancer agents or protease inhibitors, due to their reactivity and ability to participate in condensation reactions . The amino group at the ortho position of the phenyl ring may influence electronic properties, solubility, and biological activity, making this compound a candidate for further exploration.

Properties

CAS No.

7116-43-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 3-(2-aminophenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8,12H2,1H3

InChI Key

YDATWQWXAZIABW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Direct Michael Addition of 2-Aminophenyl Derivatives to Ethyl Acrylate

One of the most straightforward methods involves the Michael addition of 2-aminophenyl derivatives (such as o-aminopyridine analogs) to ethyl acrylate or ethyl propenoate under acidic catalysis and inert atmosphere.

  • Reaction Conditions:

    • Solvent: Anhydrous ethanol
    • Catalyst: Trifluoromethanesulfonic acid
    • Temperature: 120–160 °C
    • Atmosphere: Nitrogen protection
    • Reaction Time: 16–20 hours
  • Procedure Summary:

    • Dissolve 2-aminophenyl compound in dehydrated ethanol.
    • Add ethyl acrylate slowly.
    • Add trifluoromethanesulfonic acid dropwise.
    • Conduct reflux under nitrogen for 18–20 hours.
    • Concentrate the reaction mixture under reduced pressure.
    • Purify by washing with petroleum ether/ethyl acetate mixtures and recrystallization.
  • Yields and Purity:

    • Yields reported around 80–83%
    • Purity >99% by HPLC analysis
  • Advantages:

    • Raw materials are inexpensive and readily available.
    • The process is simple and convenient.
    • High purity and yield.
    • Environmentally friendly with good safety profile.
  • Limitations:

    • Requires long reaction times (up to 20 hours).
    • Elevated temperatures and strong acid catalyst needed.
Parameter Details
Starting materials 2-Aminophenyl compound, ethyl acrylate
Catalyst Trifluoromethanesulfonic acid
Solvent Anhydrous ethanol
Temperature 120–160 °C
Reaction time 16–20 hours
Atmosphere Nitrogen
Yield 80–83%
Purity >99% (HPLC)

Source: Adapted from patent CN104926717A describing similar preparation for ethyl 3-(pyridin-2-ylamino)propanoate, structurally analogous to the 2-aminophenyl derivative.

Multi-Step Synthesis via Intermediate Formation and Catalytic Hydrogenation

Another reported method involves a multi-step synthesis starting from chlorinated aromatic N-oxides and β-alanine derivatives, followed by Pd/C catalytic hydrogenation to obtain the target ester.

  • Key Steps:

    • Synthesis of 2-chloropyridine N-oxide (or analogous aromatic N-oxide).
    • Preparation of β-alanine carbethoxy hydrochloride.
    • Reaction between N-oxide and β-alanine ethyl ester salt to form an N-oxide intermediate.
    • Catalytic hydrogenation using palladium on carbon (Pd/C) to reduce the N-oxide to the amino derivative.
  • Yields:

    • Intermediate steps yield 70–93%
    • Final hydrogenation yield ~92%
    • Overall yield approximately 52% over ~100 hours
  • Advantages:

    • High purity final product.
    • Well-defined intermediates allow structural verification.
  • Disadvantages:

    • Long total reaction time (~100 hours).
    • More complex and costly due to multiple steps and use of Pd catalyst.
Step Yield (%) Notes
2-Chloropyridine N-oxide 87 Intermediate
β-Alanine carbethoxy hydrochloride 93 Intermediate
N-oxide intermediate 70 From previous two reactants
Pd/C catalytic hydrogenation 92 Final reduction step
Overall yield ~52 Total process time ~100 hours

Source: Patent CN104926717A detailed synthetic route for related compounds.

Nucleophilic Aromatic Substitution (SNAr) Approach on Activated Aromatic Esters

A related synthetic strategy involves nucleophilic aromatic substitution on activated aromatic esters or halides, particularly when the aromatic ring contains electron-withdrawing groups (e.g., nitro).

  • Typical Procedure:

    • React methyl or ethyl 2-halo- or 2-nitro-substituted phenyl esters with amine nucleophiles under reflux in polar aprotic solvents (e.g., acetonitrile).
    • Use base such as triethylamine to facilitate substitution.
    • Purify products by column chromatography or recrystallization.
  • Reaction Example:

    • Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[(2′-nitrophenyl)amino]propanoate synthesized by refluxing 2-fluoronitrobenzene with amino acid esters and triethylamine.
  • Yields and Purity:

    • High yields reported (typically >80%)
    • Purity achieved through chromatographic purification
Parameter Details
Starting materials 2-Halo or 2-nitro phenyl esters, amine nucleophiles
Solvent Acetonitrile
Base Triethylamine
Temperature Reflux (~80 °C)
Reaction time 16 hours
Yield >80%
Purification Column chromatography

Source: Journal of Organic Chemistry, synthesis of related amino acid esters.

Comparative Summary of Preparation Methods

Method Reaction Time Yield (%) Purity (%) Advantages Disadvantages
Direct Michael Addition 16–20 h 80–83 >99 Simple, inexpensive, environmentally friendly Requires strong acid, high temp
Multi-Step with Pd/C Hydrogenation ~100 h ~52 High High purity, well-defined intermediates Long time, costly catalysts
Nucleophilic Aromatic Substitution ~16 h >80 High High yield, versatile for substituted aromatics Requires activated aromatic rings

Research Findings and Notes

  • The Michael addition method is favored for industrial scalability due to its simplicity and high purity output.
  • Catalytic hydrogenation routes, while more complex, provide access to derivatives requiring specific stereochemistry or functional group tolerance.
  • SNAr methods are useful for derivatives with electron-withdrawing groups on the aromatic ring, enabling substitution under milder conditions.
  • Reaction monitoring by HPLC and NMR spectroscopy is standard to confirm purity and structure.
  • Environmental and safety considerations favor methods avoiding heavy metal catalysts and strong acids when possible.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 3-(2-aminophenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(2-aminophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminophenyl)propanoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems.

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Key Substituents Applications/Properties Reference
Ethyl 3-(2-fluorophenyl)propanoate N/A C11H13FO2 2-Fluorophenyl Bioavailability enhancement
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate 1379648-61-9 C17H17ClO2 2-Chlorophenyl, 2-phenyl Agrochemical intermediates
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 1251196-34-5 C11H14FNO2 4-Fluorophenyl, chiral amino Peptide synthesis
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate 477888-06-5 C14H13ClFNO3 Isoxazole, dihalophenyl Antifungal agents
Ethyl 3-phenyl-2-phenylsulfanyl-propanoate 54532-94-4 C16H16O2S Phenylthioether Antioxidant research

Key Research Findings

  • Synthetic Utility: Ethyl 3-(2-aminophenyl)propanoate analogs are synthesized via condensation reactions, often using acetic acid as a catalyst (e.g., ). The amino group may require protection (e.g., Boc or Fmoc) during synthesis to prevent side reactions .
  • Biological Activity: Aminopyridine derivatives with ethyl propanoate groups (e.g., ) exhibit anticancer properties by inhibiting AIMP2-DX2, a protein splice variant linked to tumor survival .
  • Industrial Applications: Propanoate esters like ethyl 3-(methylthio)propanoate () are key aroma compounds in pineapple, contributing sweet and fruity notes. Substituents like methylthio groups enhance volatility and odor thresholds .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-(2-aminophenyl)propanoate to maximize yield and purity?

  • Methodological Answer : A multi-step synthesis approach is typically employed. For example, nucleophilic substitution reactions under reflux with polar aprotic solvents (e.g., DMF or DMSO) can introduce the aminophenyl group. Subsequent esterification via acid-catalyzed condensation (e.g., H₂SO₄ or p-TsOH) at 60–80°C is critical for forming the propanoate backbone. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction kinetics can be monitored using thin-layer chromatography (TLC) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the aminophenyl and ester moieties, with characteristic shifts at δ 6.5–7.2 ppm (aromatic protons) and δ 4.1–4.3 ppm (ester CH₂). High-resolution mass spectrometry (HRMS) confirms molecular weight (± 0.001 Da). Purity should be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies in buffered solutions (pH 3–10) at 25–50°C over 14 days can identify degradation pathways. LC-MS monitors hydrolytic cleavage of the ester group or oxidation of the amine. Data should be analyzed using first-order kinetics to calculate degradation half-lives .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from assay conditions or structural analogs. Cross-test derivatives in standardized assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory). Structure-activity relationship (SAR) analysis using X-ray crystallography or molecular docking can clarify target specificity .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations with GROMACS or AMBER can model binding to receptors (e.g., GPCRs or enzymes). Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties influencing reactivity. Validated against experimental IC₅₀ or Ki values from enzyme inhibition assays .

Q. How do reaction kinetics and solvent effects influence the synthesis of this compound derivatives?

  • Methodological Answer : Solvent polarity (e.g., DMSO vs. THF) impacts nucleophilic substitution rates. Kinetic studies via in situ IR spectroscopy track intermediate formation. Activation energy (Eₐ) can be calculated using the Arrhenius equation to optimize temperature and solvent selection .

Q. What strategies are effective for designing analogs of this compound with enhanced pharmacokinetic properties?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to improve metabolic stability. Replace the ethyl ester with a tert-butyl ester to reduce hydrolysis. Quantitative structure-property relationship (QSPR) models predict logP and bioavailability .

Q. How can researchers address reproducibility challenges in synthesizing this compound?

  • Methodological Answer : Strict control of anhydrous conditions and reagent stoichiometry minimizes side reactions. Automated synthesis platforms (e.g., continuous flow reactors) improve batch consistency. Collaborative inter-lab validation using standardized protocols ensures reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.